Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate
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Overview
Description
Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate typically involves a multi-step process. One common method includes the condensation of substituted acetophenones with aryl aldehydes and 5-aminotetrazole using a catalyst such as tetrabromobenzene-1,3-disulfonamide. This reaction is carried out under solvent-free conditions at elevated temperatures (around 100°C) to yield the desired tetrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tetrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyrimidines: These compounds share a similar tetrazole ring structure and have comparable biological activities.
Tetrazolo[1,5-a]pyridines: Another class of compounds with a tetrazole ring, known for their diverse applications in medicinal chemistry.
Uniqueness
Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N5O3 |
---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
methyl 2-[1-(tetrazolo[1,5-a]pyridine-6-carbonyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C14H17N5O3/c1-22-13(20)8-10-4-6-18(7-5-10)14(21)11-2-3-12-15-16-17-19(12)9-11/h2-3,9-10H,4-8H2,1H3 |
InChI Key |
SQCDDSFKIKCCRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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